molecular formula C20H25N3O B2432386 5-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole CAS No. 2034450-62-7

5-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Cat. No.: B2432386
CAS No.: 2034450-62-7
M. Wt: 323.44
InChI Key: FTNNMMQWILVJAV-UHFFFAOYSA-N
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Description

5-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method includes the initial formation of the benzylpiperidine intermediate, followed by its coupling with a benzodiazole derivative. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like hydrogenation, cyclization, and amination .

Industrial Production Methods

Industrial production of this compound may leverage large-scale organic synthesis techniques, optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate its interactions with biological macromolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in areas like pain management and neurological disorders.

    Industry: It finds applications in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(4-benzylpiperidine-1-carbonyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole apart is its unique combination of a benzylpiperidine moiety with a tetrahydrobenzodiazole core. This structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(17-6-7-18-19(13-17)22-14-21-18)23-10-8-16(9-11-23)12-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNNMMQWILVJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCC(CC3)CC4=CC=CC=C4)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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